1-Benzylpiperidine-4-carbonitrile

Vue d'ensemble

Description

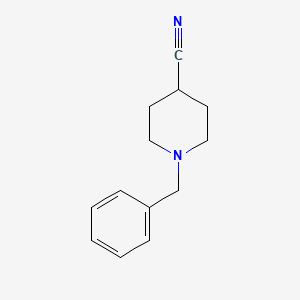

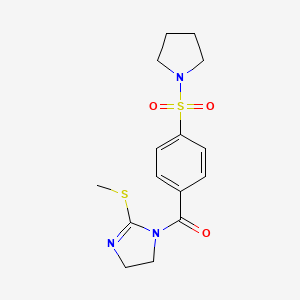

1-Benzylpiperidine-4-carbonitrile is a chemical compound with the CAS Number: 62718-31-4 . It has a molecular weight of 200.28 and its IUPAC name is 1-benzyl-4-piperidinecarbonitrile .

Synthesis Analysis

The synthesis of 1-Benzylpiperidine-4-carbonitrile involves several steps . The process starts with 4-piperidinecarboxylic acid as a raw material, which undergoes esterification to generate 4-piperidinecarboxylic acid methyl ester hydrochloride . This is followed by an alkylation reaction to produce N-benzyl-4-piperidinecarboxylic acid methyl ester . The ester is then hydrolyzed to obtain N-benzyl-4-piperidinecarboxylic acid . An acylation reaction is carried out on the N-benzyl-4-piperidinecarboxamide, which is then dehydrated to obtain 1-benzyl piperidine-4-nitrile . Finally, a reduction reaction is performed on the 1-benzyl piperidine-4-nitrile to generate the N-benzyl-4-piperidinecarboxaldehyde .

Molecular Structure Analysis

The InChI code for 1-Benzylpiperidine-4-carbonitrile is 1S/C13H16N2/c14-10-12-6-8-15 (9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-9,11H2 .

Physical And Chemical Properties Analysis

1-Benzylpiperidine-4-carbonitrile has a molecular weight of 200.283 . It has a density of 1.1±0.1 g/cm3 . The boiling point is 330.3°C at 760 mmHg , and the flash point is 139.6±15.2 °C . The refractive index is 1.564 .

Applications De Recherche Scientifique

Cancer Research

- 1-Benzylpiperidine-4-carbonitrile derivatives have been studied for their potential in cancer treatment. For instance, 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, synthesized from a reaction involving arylaldehyde, malononitrile, and 2-naphthol, showed significant cytotoxic activity against HT-29 cells (a colorectal cancer cell line). These compounds induced cell cycle arrest and apoptosis, with a notable up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes, suggesting their potential as chemotherapeutic agents in colon cancer treatment (Ahagh et al., 2019).

Synthetic Chemistry

- The compound has been used in the synthesis of various novel chemical structures. For example, the one-pot synthesis of novel 6-amino-8-aryl-2-methyl/benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline-5-carbonitriles from 1-methyl/benzylpiperidin-4-one has been described. This synthesis is significant for creating new benzene rings and potentially useful compounds through a domino sequence involving multiple chemical reactions (Balamurugan et al., 2011).

Antimicrobial Research

- Some derivatives of 1-Benzylpiperidine-4-carbonitrile have been explored for their antimicrobial properties. For instance, compounds synthesized using a method involving 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides were evaluated as antimicrobial agents. This highlights the potential application of such derivatives in developing new antimicrobial drugs (Al‐Azmi & Mahmoud, 2020).

Green Chemistry and Sustainable Methods

- The compound has been utilized in developing sustainable and environmentally friendly synthetic methods. For instance, a microwave-assisted method for synthesizing 5-(benzylideneamino)-1-phenyl-1H-pyrazole-4-carbonitrile scaffolds was developed, showcasing the compound's role in enhancing green chemistry practices (Karati et al., 2022).

Fluorescence Sensing and Imaging

- Derivatives of 1-Benzylpiperidine-4-carbonitrile have been used in developing fluorescence sensors for applications like living cell imaging. For example, a benzo[h]chromene derivative was synthesized and employed as a 'Turn On' fluorescence chemosensor for the selective detection of Pb2+, demonstrating the compound's utility in advanced imaging and sensing technologies (Sinha et al., 2013).

Drug Development and Pharmacology

- In the field of pharmacology, derivatives of 1-Benzylpiperidine-4-carbonitrile have been synthesized and evaluated for binding properties with sigma receptors. This research is crucial for developing new pharmaceutical compounds targeting specific receptors in the body (Maier & Wünsch, 2002).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-benzylpiperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJUFUGVCGDYHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylpiperidine-4-carbonitrile | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide](/img/structure/B2688913.png)

![(2Z)-4-{[3-(methoxycarbonyl)-5-propylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2688920.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide](/img/structure/B2688931.png)

![N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2688932.png)

![4-[3-(2-Chloro-8-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2688933.png)